molecular formula C21H19N3O4S2 B2588739 N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide CAS No. 396724-86-0

N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide

Cat. No. B2588739
CAS RN: 396724-86-0
M. Wt: 441.52
InChI Key: HNHSQLGVHJFITP-UHFFFAOYSA-N
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Description

N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis Techniques and Chemical Structure Analysis

The synthesis of related compounds involves various chemical reactions to achieve the desired structural modifications. For instance, N-thiobenzamidoacylation of amino acids and peptides is achieved by treatment with 4-substituted 2-phenylthiazol-5(4H)-ones, which facilitates the preparation of terminal N-thiobenzoyl peptides. This method is advantageous in analogous reactions with oxazol-5-ones, highlighting the utility of thiazol-5(4H)-ones as acylating agents (Barrett, 1971).

Crystal Structure Determination

The crystal structure of compounds related to N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide has been determined through single-crystal X-ray diffractometry. Such studies provide insights into the molecular arrangement and spatial geometry, which are crucial for understanding the compound's chemical behavior and potential interactions (Zong & Wang, 2009).

Antimicrobial and Antifungal Activity

Several derivatives incorporating the thiazole ring have been synthesized and screened for their in vitro antibacterial and antifungal activities. These compounds have shown potential against Gram-positive and Gram-negative bacteria, as well as various fungal strains, indicating their importance in developing new therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Activities

Compounds with a structure similar to N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide have been designed and synthesized based on the structural features of known anticancer agents. The synthesized compounds were evaluated for their anticancer activities, with some showing potent effects against human cancer cell lines. This highlights the potential of these compounds in anticancer research and their role in exploring new therapeutic avenues (Zhang et al., 2017).

properties

IUPAC Name

N-[(5-acetyl-4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-12(25)18-17(13-7-5-4-6-8-13)22-21(30-18)24-20(29)23-19(26)14-9-15(27-2)11-16(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHSQLGVHJFITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-acetyl-4-phenylthiazol-2-yl)carbamothioyl)-3,5-dimethoxybenzamide

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